molecular formula C13H9F3O B1585688 1-Phenoxy-4-(trifluoromethyl)benzene CAS No. 2367-02-4

1-Phenoxy-4-(trifluoromethyl)benzene

Cat. No.: B1585688
CAS No.: 2367-02-4
M. Wt: 238.2 g/mol
InChI Key: UZJUDUZMPNCXPF-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H9F3O It is characterized by the presence of a phenoxy group and a trifluoromethyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1-Phenoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux of this compound can influence the levels of metabolites and other intermediates, affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s biological effects and potential interactions with other substances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules. For example, the compound’s distribution within the cell can affect its ability to modulate enzyme activity and gene expression .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-(trifluoromethyl)benzene can be synthesized through several methods, one of which is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenoxy-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 1-Phenoxy-2-(trifluoromethyl)benzene
  • 1-Phenoxy-3-(trifluoromethyl)benzene
  • 1-Phenoxy-4-(difluoromethyl)benzene

Comparison: 1-Phenoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-phenoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUDUZMPNCXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380544
Record name 4-(Trifluoromethyl)diphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-02-4
Record name 4-(Trifluoromethyl)diphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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